2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane
Description
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a [(prop-2-yn-1-yl)oxy]methyl group. This substituent consists of a methylene bridge (-CH2-) connecting the oxolane ring to an ether-linked propargyl (HC≡C-CH2-O-) moiety. The propargyl group confers reactivity toward click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in pharmaceutical and polymer synthesis.
Properties
CAS No. |
105922-66-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(prop-2-ynoxymethyl)oxolane |
InChI |
InChI=1S/C8H12O2/c1-2-5-9-7-8-4-3-6-10-8/h1,8H,3-7H2 |
InChI Key |
WDJSLOLZZLXUEI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxirane derivatives, alcohols, and substituted oxolanes. These products have significant applications in various fields of research and industry .
Scientific Research Applications
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, this compound has been shown to inhibit monoamine oxidase enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane and Analogues
Key Observations :
Comparative Analysis of Physicochemical Properties
Table 2: Estimated Physicochemical Properties
Notes:
- The oxymethyl-propargyl ether in the target compound likely enhances hydrophilicity compared to thioether derivatives.
- Propargyl groups generally lower boiling points relative to bulkier aliphatic chains due to reduced van der Waals interactions.
Reactivity and Functional Group Behavior
Click Chemistry : The propargyl group in this compound enables azide-alkyne cycloaddition, a cornerstone of bioconjugation and polymer crosslinking. The ether linker may slow reaction kinetics compared to terminal alkynes but improves solubility in aqueous-organic mixtures.
Thioether vs. Ether Reactivity : (Prop-2-yn-1-ylsulfanyl)carbonitrile’s sulfur atom facilitates nucleophilic substitutions (e.g., alkylation), while the target compound’s ether linkage is more resistant to oxidation .
Key Points :
- Propargyl derivatives are often irritants and may require handling under inert atmospheres.
- The thioether compound’s nitrile group poses additional toxicity risks, warranting stringent safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
